An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bicyclic structure, featuring a tetralone core with a methoxy substituent on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in the field of drug development.
Core Chemical and Physical Properties
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| CAS Number | 13185-18-7 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 325 °C | [1] |
| Density | 1.124 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Below is a summary of expected spectral data based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Aromatic Protons: Signals typically appear in the range of δ 6.8-7.5 ppm. The specific coupling patterns would reveal the substitution on the aromatic ring. | Carbonyl Carbon (C=O): A characteristic peak is expected around δ 197-200 ppm. |
| Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm. | Aromatic Carbons: Multiple signals would be observed in the δ 110-160 ppm region. The carbon attached to the methoxy group would be significantly shielded. |
| Methylene Protons (-CH₂-): The four methylene protons in the alicyclic ring would appear as complex multiplets in the δ 2.0-3.0 ppm range. | Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic. |
| Methylene Carbons (-CH₂-): Signals for the three methylene carbons would appear in the upfield region of the spectrum. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (conjugated ketone) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 176 | Molecular ion (M⁺) |
| 148 | Loss of CO |
| 133 | Loss of CO and a methyl group |
Synthesis and Reactivity
The synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Reaction: 4-(2-methoxyphenyl)butanoic acid is cyclized in the presence of a strong acid catalyst.
Materials:
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4-(2-methoxyphenyl)butanoic acid
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Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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To a solution of 4-(2-methoxyphenyl)butanoic acid in dry dichloromethane, add polyphosphoric acid (or Eaton's reagent) portion-wise with stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of ice water.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
Reactivity
The chemical reactivity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is primarily dictated by the ketone and the electron-rich aromatic ring.[1]
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Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.[1]
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Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the position para to the methoxy group is blocked, directing substitutions to the ortho positions.[1]
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α-Carbon: The methylene group adjacent to the carbonyl (α-carbon) can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Drug Development
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one serves as a crucial starting material for the synthesis of various pharmaceutical agents and research probes.
Derivatives of tetralones have been investigated for a range of pharmacological activities, including:
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Anticancer Agents: The tetralone framework has been utilized to develop novel compounds with cytotoxic activity against various cancer cell lines.
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Monoamine Oxidase (MAO) Inhibitors: Certain substituted tetralones have shown potent and selective inhibition of MAO-A and MAO-B, enzymes implicated in neurological disorders like Parkinson's disease and depression.[4][5]
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Selective Estrogen Receptor Modulators (SERMs): The structural similarity of the tetralone core to parts of the steroid nucleus makes it a valuable scaffold for the design of SERMs.[3]
Visualizations
Synthesis Workflow
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one|RUO [benchchem.com]
- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
